1H-isoindole-1,3(2H)-dione, 5-amino-2-hydroxy-
Overview
Description
1H-isoindole-1,3(2H)-dione, 5-amino-2-hydroxy-, also known as 5-amino-2-hydroxy-1H-isoindole-1,3(2H)-dione, is a chemical compound with potential applications in scientific research. This compound belongs to the class of isoindole derivatives and has a molecular formula of C9H7N3O3.
Scientific Research Applications
Synthesis of Derivatives
A study by Tan et al. (2016) describes a synthesis process for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This process involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione and subsequent reactions to yield hexahydro derivatives, including amino and triazole derivatives, highlighting the chemical versatility of the compound (Tan et al., 2016).
Anticancer Activity
Research by Tan et al. (2020) explores the anticancer activities of isoindole-1,3(2H)-dione compounds, finding that certain derivatives exhibit cytotoxic effects on various cancer cell lines. The study emphasizes the importance of substituents in determining anticancer efficacy, suggesting potential applications in chemotherapy (Tan et al., 2020).
Inhibitors of Human Leukocyte Elastase
Kerrigan and Shirley (1996) identified derivatives of 1H-isoindole-1,3(2H)-dione as potent inhibitors of human leukocyte elastase (HLE), an enzyme relevant in various inflammatory diseases. This research highlights its potential for developing new anti-inflammatory drugs (Kerrigan & Shirley, 1996).
properties
IUPAC Name |
5-amino-2-hydroxyisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-4-1-2-5-6(3-4)8(12)10(13)7(5)11/h1-3,13H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEPIVQISLENOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)N(C2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327093 | |
Record name | NSC630954 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105969-84-4 | |
Record name | NSC630954 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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